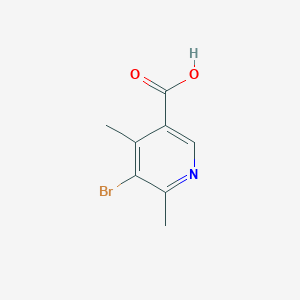

5-BROMO-4,6-DIMETHYLNICOTINIC ACID

Description

5-Bromo-4,6-dimethylnicotinic acid is a substituted nicotinic acid derivative featuring a pyridine ring with a carboxylic acid group at the 3-position, bromine at the 5-position, and methyl groups at the 4- and 6-positions. Nicotinic acid (pyridine-3-carboxylic acid) is a precursor to NAD/NADP coenzymes, and its derivatives are studied for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGXFWWAZULHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C(=O)O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427645 | |

| Record name | 5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93350-01-7 | |

| Record name | 5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-4,6-DIMETHYLNICOTINIC ACID typically involves the bromination of 4,6-dimethylpyridine-3-carboxylic acid. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4,6-DIMETHYLNICOTINIC ACID can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-BROMO-4,6-DIMETHYLNICOTINIC ACID has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-4,6-DIMETHYLNICOTINIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Heterocycles

Structural and Functional Comparisons

Core Heterocycle Differences

- 5-Bromo-4,6-dimethylnicotinic Acid : Contains a pyridine ring (one nitrogen) with a carboxylic acid group. This polar functional group enhances solubility in aqueous media and enables salt formation.

- 5-Bromo-4,6-dimethylpyrimidine : A pyrimidine (two nitrogen atoms at 1,3-positions) lacking a carboxylic acid group. The absence of an acid moiety reduces polarity, favoring organic-phase reactions.

- Brominated Porphyrins : Macrocyclic structures with conjugated π-systems. Bromination increases photostability, making them suitable for optoelectronic applications.

Bromine: Electrophilic bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all compounds. Carboxylic Acid (Nicotinic Acid): Enables conjugation to biomolecules (e.g., peptides) or coordination to metal centers, which is absent in the pyrimidine analog.

Research Findings

- Synthetic Utility : Brominated pyrimidines like 5-bromo-4,6-dimethylpyrimidine are intermediates in nucleoside analog synthesis, with applications in antiviral and anticancer agents .

- Material Science : Brominated porphyrins exhibit high thermal stability and are used in organic semiconductors and light-harvesting systems .

- Limitations: The tetrahydroisoquinoline derivative’s bicyclic structure may restrict conformational flexibility, limiting its utility in catalysis compared to planar nicotinic acid derivatives.

Biological Activity

5-Bromo-4,6-dimethylnicotinic acid (5-Br-4,6-DMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antioxidant, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of 5-Br-4,6-DMNA based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula: C8H8BrNO2

- Molecular Weight: 230.06 g/mol

The presence of bromine and methyl groups in its structure contributes to its unique reactivity and biological properties.

The biological activity of 5-Br-4,6-DMNA is believed to be mediated through several mechanisms:

- Nicotinic Acetylcholine Receptor Agonism: Due to its structural similarity to niacin, it may act as an agonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially impacting cognitive functions.

- Antioxidant Activity: The compound has been shown to modulate oxidative stress by activating the Nrf2 signaling pathway, which enhances the expression of antioxidant proteins . This activity is crucial in protecting cells from oxidative damage.

- Anticancer Activity: In vitro studies indicate that 5-Br-4,6-DMNA can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antioxidant Activity

Research indicates that 5-Br-4,6-DMNA exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. The mechanism involves the activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Activity

In studies involving human leukemia K562 cells, 5-Br-4,6-DMNA demonstrated cytotoxic effects by inducing apoptosis without disrupting normal cell cycle progression. The compound's ability to inhibit tumor growth suggests potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Preliminary studies suggest that 5-Br-4,6-DMNA may also possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.